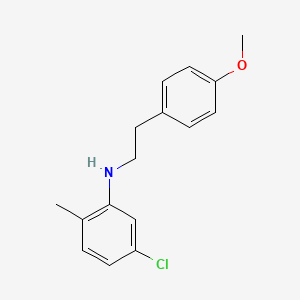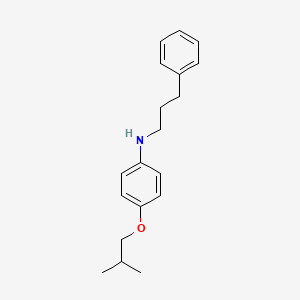![molecular formula C21H29NO3 B1385573 3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline CAS No. 1040683-47-3](/img/structure/B1385573.png)
3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline typically involves a multi-step process. The synthetic route generally includes the following steps:
Formation of the aniline derivative: The starting material, aniline, undergoes a reaction with butyl bromide in the presence of a base to form butoxyaniline.
Benzylation: The butoxyaniline is then reacted with 4-(2-ethoxyethoxy)benzyl chloride under basic conditions to yield the final product.
Analyse Chemischer Reaktionen
3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics, it is used for the study of protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline include:
4-(2-ethoxyethoxy)benzylamine: This compound shares the benzylamine core but lacks the butoxy group.
N-butyl-N-[4-(2-ethoxyethoxy)benzyl]amine: Similar structure but with different alkyl groups attached to the nitrogen atom.
3-Butoxy-N-benzylamine: Lacks the ethoxyethoxy substituent on the benzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
3-butoxy-N-[[4-(2-ethoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-3-5-13-24-21-8-6-7-19(16-21)22-17-18-9-11-20(12-10-18)25-15-14-23-4-2/h6-12,16,22H,3-5,13-15,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQDGHSJYRHLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(isopentyloxy)aniline](/img/structure/B1385493.png)
![N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1385495.png)

![N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline](/img/structure/B1385499.png)
![3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline](/img/structure/B1385501.png)
![5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline](/img/structure/B1385502.png)
![3-Chloro-4-methoxy-N-[2-(phenethyloxy)benzyl]-aniline](/img/structure/B1385504.png)
![3-Chloro-N-[2-(2-ethoxyethoxy)benzyl]-4-methoxyaniline](/img/structure/B1385505.png)
![N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine](/img/structure/B1385508.png)
![N-[4-(2-Ethoxyethoxy)benzyl]cyclopentanamine](/img/structure/B1385509.png)
![[2-(Isopentyloxy)phenyl]-N-methylmethanamine](/img/structure/B1385510.png)
![N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine](/img/structure/B1385512.png)
